molecular formula C23H22BrN5O3 B2827639 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-62-3

2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2827639
CAS No.: 898446-62-3
M. Wt: 496.365
InChI Key: DRLSORNXLNHTBH-UHFFFAOYSA-N
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Description

This compound is a purine-6-carboxamide derivative characterized by two distinct substituents:

  • Position 2: A 5-bromo-2-methoxyphenyl group, introducing both halogen (Br) and methoxy (OCH₃) functionalities.
  • Position 9: A 4-(tert-butyl)phenyl group, contributing significant steric bulk and lipophilicity.

The bromo group may enable further derivatization via cross-coupling reactions, while the tert-butyl group likely enhances solubility in organic solvents .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-(4-tert-butylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O3/c1-23(2,3)12-5-8-14(9-6-12)29-21-18(27-22(29)31)17(19(25)30)26-20(28-21)15-11-13(24)7-10-16(15)32-4/h5-11H,1-4H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLSORNXLNHTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Purine Core Formation: The construction of the purine core through cyclization reactions involving appropriate precursors.

    Amidation: The formation of the carboxamide group by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the debrominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its unique molecular structure, which includes a purine core. The compound is a purine derivative, a class known for biological activities such as anti-inflammatory and anticancer properties. Its structural features suggest it can interact with biological targets, making it a candidate for drug development.

Potential Applications

  • Drug Development The compound's structure allows potential interactions with biological targets such as enzymes or receptors involved in cell signaling pathways. Compounds with similar structures may inhibit kinases or enzymes involved in cancer progression or inflammatory responses. The presence of electron-withdrawing and donating groups can change its binding affinity and selectivity towards these targets.
  • CDK2 Inhibitors Research indicates that derivatives of pyrazolo-pyrimidine analogs exhibit antitumor activities . These derivatives have been tested for their effects on CDK2/cyclin E and Abl kinases, and their antiproliferative effects against MCF-7 and K-562 cancer lines have been investigated . Some derivatives have demonstrated potent inhibitory activity against CDK2/cyclin E and were found to be nontoxic to normal cells .
  • CDK4/6 Inhibitors Pteridin-7(8H)-one derivatives have been synthesized and identified as CDK4/6 inhibitors . One compound in this series demonstrated significant anticancer activities against several cancer cell lines, including HCT116, MDA-MB-231, HeLa, and HT-29 cells, and caused cell cycle arrest at the G2/M phase and apoptosis in HeLa cells .

Structural Information

The molecular structure of this compound includes these key features:

  • A purine core.
  • A carboxamide group.
  • A bromo-methoxyphenyl substituent.
  • A tert-butylphenyl substituent.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following purine-6-carboxamide derivatives share the core scaffold but differ in substituents, influencing their physicochemical and functional properties:

Compound Name (CAS Number) Substituents (Position 2 and 9) Molecular Formula Key Features
Target Compound 5-Bromo-2-methoxyphenyl (2); 4-(tert-butyl)phenyl (9) C₂₃H₂₂BrN₅O₃ High lipophilicity (tert-butyl), reactive bromo group for derivatization
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (869069-21-6) 4-Ethoxyphenyl (2); 2-methoxyphenyl (9) C₂₁H₁₉N₅O₄ Ethoxy group enhances electron density; high purity and scalability
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (1022155-73-2) 4-Hydroxyphenylamino (2); 2-methoxyphenyl (9) C₁₉H₁₇N₅O₄ Hydroxyl and amino groups improve hydrogen-bonding potential
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (64440-99-9) 2-Methyl (2); 4-methylphenyl (9) C₁₄H₁₃N₅O₂ Compact structure; methyl groups increase metabolic stability

Physicochemical and Functional Differences

Lipophilicity and Solubility
  • CAS 869069-21-6 (ethoxy/methoxy) has moderate lipophilicity (logP ~3), balancing solubility and permeability .
  • CAS 1022155-73-2 (hydroxyl/amino) likely exhibits lower logP (~2) due to polar groups, enhancing water solubility but reducing cell penetration .

Biological Activity

The compound 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18BrN5O4
  • Molecular Weight : 484.3 g/mol
  • CAS Number : 903324-68-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives, including our compound of interest. Research indicates that it may inhibit cell proliferation in various cancer cell lines. For instance, a study showed that related compounds exhibited IC50 values in the micromolar range against human cancer cells, suggesting significant cytotoxicity .

The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and repair. The compound may interact with DNA and RNA polymerases, thereby disrupting cellular replication processes. Additionally, its structural features suggest potential interactions with protein kinases, which are critical in cancer signaling pathways .

Antiviral Activity

Another area of investigation is the antiviral properties of this compound. Analogous purine derivatives have demonstrated efficacy against viral targets such as HIV and Hepatitis C virus (HCV). For example, certain structural analogs have shown IC50 values below 1 μM against HCV NS5B polymerase, indicating a promising antiviral profile .

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized various purine derivatives and evaluated their anticancer activities. The compound exhibited significant inhibitory effects on the growth of breast cancer cell lines (MCF-7), with an IC50 value of approximately 12 μM. The study concluded that modifications to the phenyl groups enhanced the cytotoxic effects compared to unmodified purines .

Study 2: Antiviral Screening

A comprehensive screening of purine derivatives for antiviral activity was conducted against HCV. The compound was tested alongside other derivatives and showed promising results with an EC50 value of 0.35 μM, indicating strong antiviral activity. This positions it as a candidate for further development in antiviral therapeutics .

Data Table: Biological Activity Summary

Activity TypeTargetIC50/EC50 ValueReference
AnticancerMCF-7 (Breast Cancer)12 μM
AntiviralHCV NS5B0.35 μM
Enzyme InhibitionDNA PolymeraseNot specified

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the purine core followed by regioselective substitutions. Critical steps include:

  • Coupling reactions to introduce aromatic groups (e.g., 5-bromo-2-methoxyphenyl and 4-(tert-butyl)phenyl) using organometallic catalysts or halogenating agents .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
  • Yield optimization by controlling solvent polarity (e.g., DMF or THF), temperature (60–120°C), and reaction time (12–48 hours) .

Example reaction conditions:

StepReagents/ConditionsYield (%)Purity (%)
Purine core formationPd(OAc)₂, K₂CO₃, DMF, 80°C65–7090
Aromatic substitutionCuI, NEt₃, THF, reflux50–5585

Q. How can researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • HPLC-MS for purity assessment (retention time: ~8.2 min, [M+H]⁺ m/z calculated: 526.3) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and hydrogen bonding patterns .
  • X-ray crystallography to resolve stereochemistry and bond angles (e.g., C-N bond lengths: 1.33–1.50 Å) .

Q. What methods are suitable for evaluating solubility and stability?

  • Solubility : Test in aqueous buffers (pH 2–9) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λmax = 280 nm) .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity (40–75% RH) for 4–8 weeks, monitoring via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Perform molecular docking (AutoDock Vina) against enzymes like COX-2 or kinases using PDB structures (e.g., 5KIR for COX-2) to estimate binding affinities (ΔG ≤ -8.0 kcal/mol suggests strong inhibition) .
  • Validate predictions with MD simulations (GROMACS) to assess conformational stability over 100 ns .

Example docking results:

TargetPDB IDPredicted ΔG (kcal/mol)Interaction Residues
COX-25KIR-9.2Arg120, Tyr355
EGFR Kinase1M17-8.5Met793, Thr854

Q. What experimental approaches resolve contradictions in biological activity data?

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out nonspecific inhibition .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with methyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers elucidate the mechanism of action in inflammatory pathways?

  • Enzyme inhibition assays : Measure COX-1/COX-2 activity via fluorometric kits (e.g., Cayman Chemical) .
  • Cytokine profiling : Use ELISA to quantify IL-6, TNF-α, and IL-1β levels in LPS-stimulated macrophages .
  • Western blotting : Assess NF-κB and MAPK pathway modulation (e.g., p65 phosphorylation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency?

  • Standardize assay conditions : Ensure consistent ATP concentrations (1–10 µM) and pH (7.4) .
  • Validate purity : Re-test compound batches with NMR/HPLC to exclude degradation products .
  • Cross-validate with orthogonal assays : Compare fluorometric and radiometric readouts for kinase activity .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent degassing, inert atmosphere) to minimize batch variability .
  • Biological assays : Include positive controls (e.g., Celecoxib for COX-2) and normalize data to cell viability (MTT assay) .

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